An In-depth Technical Guide to 5-Bromo-3-iodobenzene-1,2-diamine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Bromo-3-iodobenzene-1,2-diamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-3-iodobenzene-1,2-diamine is a halogenated aromatic diamine that holds significant potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The strategic placement of bromine, iodine, and two vicinal amino groups on the benzene ring offers a unique combination of reactive sites for the construction of complex heterocyclic scaffolds. This guide provides a comprehensive overview of the known and predicted chemical properties of 5-Bromo-3-iodobenzene-1,2-diamine, a detailed plausible synthetic route, an analysis of its reactivity, and a discussion of its potential applications in drug discovery and development.
Core Chemical Properties
5-Bromo-3-iodobenzene-1,2-diamine is a brown solid at room temperature. Its core chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1936240-22-0 | [1][2] |
| Molecular Formula | C₆H₆BrIN₂ | [1][2] |
| Molecular Weight | 312.94 g/mol | [1][2] |
| Appearance | Brown Solid | |
| Purity | Typically ≥95% | |
| Storage Temperature | 0-5°C | |
| InChI Key | RUEUKMVOMFSTCZ-UHFFFAOYSA-N |
Predicted Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two singlets or two narrowly split doublets in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring. The chemical shifts would be influenced by the electron-donating amino groups and the electron-withdrawing halogen atoms.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display six distinct signals for the aromatic carbons, as the substitution pattern renders them all chemically non-equivalent. The carbons bearing the amino groups are expected at higher field, while those bonded to the halogens will be at lower field.
Synthesis and Purification
A specific, peer-reviewed synthesis protocol for 5-Bromo-3-iodobenzene-1,2-diamine is not widely published. However, a plausible and efficient multi-step synthesis can be designed based on established methodologies for the preparation of similarly substituted aromatic compounds, such as 1-bromo-3-chloro-5-iodobenzene.[3][4][5] The proposed synthetic pathway starts from a commercially available precursor and involves protection, directed halogenation, and subsequent deprotection and reduction steps.
Proposed Synthetic Workflow
The following diagram illustrates a potential synthetic route to 5-Bromo-3-iodobenzene-1,2-diamine.
Caption: Proposed multi-step synthesis of 5-Bromo-3-iodobenzene-1,2-diamine.
Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from established procedures for analogous compounds and serves as a guiding framework.
Step 1: Acetylation of 3,5-Dibromoaniline
-
Dissolve 3,5-dibromoaniline in glacial acetic acid.
-
Add acetic anhydride dropwise while stirring at room temperature.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry to obtain N-(3,5-dibromophenyl)acetamide.
Step 2: Iodination of N-(3,5-Dibromophenyl)acetamide
-
Dissolve the acetamide in a suitable solvent such as glacial acetic acid.
-
Add iodine monochloride portion-wise at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Pour the mixture into an aqueous solution of sodium bisulfite to quench excess iodine.
-
Collect the precipitated product by filtration, wash with water, and dry.
Step 3: Nitration of N-(3,5-Dibromo-4-iodophenyl)acetamide
-
Carefully add the iodinated acetamide to a mixture of concentrated nitric acid and sulfuric acid at 0°C.
-
Stir the mixture at low temperature for a specified time.
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter, wash with cold water, and dry the solid.
Step 4: Hydrolysis of the Amide
-
Reflux the nitrated acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
After completion, cool the mixture and neutralize with a base (e.g., NaOH) to precipitate the free amine.
-
Filter, wash with water, and dry the product.
Step 5: Reduction of the Nitro Group
-
Dissolve the nitroaniline in ethanol or a similar solvent.
-
Add an excess of a reducing agent like tin(II) chloride dihydrate and concentrated hydrochloric acid.
-
Heat the mixture to reflux until the reaction is complete.
-
Cool the reaction, and carefully neutralize with a strong base to precipitate the diamine.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure.
Purification: The final product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Chemical Reactivity and Synthetic Utility
The reactivity of 5-Bromo-3-iodobenzene-1,2-diamine is governed by the interplay of its functional groups. The two amino groups are nucleophilic, while the aromatic ring is substituted with two different halogens, offering distinct opportunities for further functionalization.
Reactivity of the Diamine Moiety
The vicinal diamine functionality is a key feature, making this compound an excellent precursor for the synthesis of various heterocyclic systems.
-
Benzimidazole Formation: Condensation with aldehydes or carboxylic acids under acidic conditions (Phillips condensation) will yield substituted benzimidazoles.[1][6] The electron-withdrawing halogens will decrease the nucleophilicity of the amino groups, potentially requiring harsher reaction conditions compared to unsubstituted o-phenylenediamine.[7]
-
Quinoxaline Synthesis: Reaction with 1,2-dicarbonyl compounds leads to the formation of quinoxalines.
-
Benzotriazole Formation: Diazotization of one of the amino groups with nitrous acid, followed by intramolecular cyclization, can produce benzotriazoles.[8][9]
Caption: Key reactions of the diamine moiety.
Reactivity of the Halogen Substituents
The presence of both bromine and iodine atoms allows for selective cross-coupling reactions, which are fundamental in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds. The carbon-iodine bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) than the carbon-bromine bond. This differential reactivity allows for sequential functionalization of the aromatic ring.
Applications in Drug Discovery and Development
Halogenated organic compounds are of immense importance in medicinal chemistry. The introduction of halogens can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[10][11]
While specific applications of 5-Bromo-3-iodobenzene-1,2-diamine are not extensively documented, its potential lies in its utility as a scaffold for the synthesis of novel therapeutic agents. The heterocyclic systems derived from this diamine, such as benzimidazoles and quinoxalines, are privileged structures in medicinal chemistry, found in a wide range of drugs.
The ability to introduce further diversity through selective cross-coupling at the iodo and bromo positions makes this compound a valuable tool for generating libraries of complex molecules for high-throughput screening in drug discovery programs. For instance, the halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance ligand-protein binding affinity and specificity.[12]
Safety and Handling
As with all halogenated aromatic amines, 5-Bromo-3-iodobenzene-1,2-diamine should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Based on the safety data for related compounds, it is likely to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[13]
Conclusion
5-Bromo-3-iodobenzene-1,2-diamine is a highly functionalized building block with significant potential for the synthesis of novel heterocyclic compounds. Its unique arrangement of two nucleophilic amino groups and two differentially reactive halogen atoms provides a versatile platform for the construction of complex molecular architectures relevant to drug discovery and materials science. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, understanding its reactivity, and exploring its potential applications based on established chemical principles and data from closely related analogues.
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